1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-[3-(2-methylpropylsulfonyl)piperidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S2/c1-13(2)12-24(20,21)17-5-4-10-18(11-17)25(22,23)16-8-6-15(7-9-16)14(3)19/h6-9,13,17H,4-5,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPZAWIXVHEMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of piperidine, followed by the introduction of the phenyl ring and the ethanone moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles, such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Notes
- Diverse Applications : Sulfonyl-containing piperidine derivatives span medicinal chemistry (kinase inhibitors, anti-ulcer agents) and agrochemicals (fungicides), underscoring their structural versatility .
- Data Gaps : Direct pharmacological data for the query compound are absent in the provided evidence. Further studies on its kinase inhibition profile, receptor binding, and metabolic stability are needed.
Biological Activity
The compound 1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a sulfonamide group, piperidine ring, and an ethanone moiety. The presence of the sulfonyl group is critical for its biological activity, influencing interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : It has been shown to reduce inflammation in various models.
- Antimicrobial Properties : The compound displays activity against certain bacterial strains.
The biological mechanisms underlying the activity of this compound are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : Evidence suggests that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
Anticancer Studies
A study evaluated the efficacy of this compound against various cancer cell lines, revealing significant growth inhibition. The IC50 values for different cell lines were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HeLa (Cervical) | 10.0 |
These results indicate a promising anticancer profile, particularly against breast and cervical cancer cells.
Anti-inflammatory Research
In a model of acute inflammation, the compound was tested for its ability to reduce edema. The results are summarized in the following table:
| Treatment | Edema Thickness (mm) | Reduction (%) |
|---|---|---|
| Control | 2.5 | - |
| Indomethacin | 0.5 | 80 |
| Compound | 0.8 | 68 |
The compound showed significant anti-inflammatory effects, comparable to standard treatments like Indomethacin.
Antimicrobial Activity
The antimicrobial efficacy was assessed against several bacterial strains, with the following minimum inhibitory concentrations (MIC) reported:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 40 |
These findings suggest that the compound has moderate antimicrobial activity, particularly against Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
